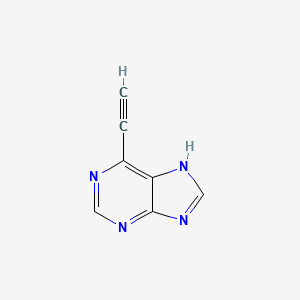

6-ethynyl-9H-purine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethynyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKPDVVCMNKMHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C(=NC=N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-ethynyl-9H-purine

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-ethynyl-9H-purine, a molecule of interest for researchers, scientists, and professionals in drug development. The document details a feasible synthetic route, expected characterization data, and explores a relevant biological signaling pathway where purine analogs play a significant role.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Sonogashira cross-coupling reaction. This method is a powerful tool for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In this case, a 6-halopurine derivative serves as the aryl halide, which is coupled with a protected ethynyl reagent. A subsequent deprotection step yields the final product.

Experimental Protocol: Sonogashira Coupling for this compound Synthesis

This protocol is based on established methodologies for the synthesis of 6-alkynylpurine derivatives.

Materials:

-

6-Iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

-

Trimethylsilylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

Methanol

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Sonogashira Coupling:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (1 equivalent), palladium(II) acetate (0.05 equivalents), triphenylphosphine (0.1 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous toluene to the flask, followed by triethylamine (3 equivalents).

-

To this stirring mixture, add trimethylsilylacetylene (1.5 equivalents) dropwise.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product is 9-(tetrahydro-2H-pyran-2-yl)-6-((trimethylsilyl)ethynyl)-9H-purine.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The expected characterization data are summarized below.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₇H₄N₄ |

| Molecular Weight | 144.14 g/mol |

| Melting Point | Not available in the searched literature. For reference, the melting point of the parent compound, purine, is 214 °C.[1] |

| ¹H NMR (DMSO-d₆) | δ ~8.5-9.0 (m, 2H, purine-H), ~4.5 (s, 1H, ethynyl-H), ~13.5 (br s, 1H, NH). Chemical shifts are estimates based on related purine structures.[2][3] |

| ¹³C NMR (DMSO-d₆) | δ ~140-155 (purine carbons), ~80-90 (alkynyl carbons). Chemical shifts are estimates based on related purine structures.[2] |

| Mass Spectrometry | ESI-MS: m/z = 145.05 [M+H]⁺. |

Biological Context: Purine Analogs in Signaling Pathways

Purine analogs are a class of molecules that have found significant application in chemotherapy and as modulators of various signaling pathways. Due to their structural similarity to endogenous purines, they can interfere with nucleic acid synthesis and inhibit the activity of key enzymes, such as kinases.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, growth, survival, and metabolism.[4][5][6] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[7] Purine analogs have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR (mammalian target of rapamycin).[4][6]

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by purine analogs.

Experimental Workflow for Synthesis and Characterization

The overall process for synthesizing and characterizing this compound is depicted in the following workflow diagram.

References

- 1. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purine(120-73-0) 1H NMR spectrum [chemicalbook.com]

- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 6-ethynyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the purine analogue, 6-ethynyl-9H-purine. Due to the limited availability of direct experimental data for this specific compound, this document also furnishes detailed, adaptable experimental protocols for the determination of key physicochemical parameters. Furthermore, it outlines the general biological context of 6-substituted purine analogues, including a generalized experimental workflow and a potential signaling pathway impacted by this class of molecules.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for its application in research and drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₄N₄ | ChemScene |

| Molecular Weight | 144.13 g/mol | ChemScene |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Table 1: Physicochemical Properties of this compound. [1]

Experimental Protocols

To empower researchers to fill the existing data gaps for this compound, the following sections detail standardized experimental protocols for the determination of its core physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. The capillary method is a widely accepted technique for this determination.[2][3][4]

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Heating Rate: A slow heating rate of 1-2 °C per minute is crucial for accurate determination, especially near the expected melting point.[2]

Figure 1: Workflow for Melting Point Determination.

Solubility Determination

Understanding the solubility of this compound in various solvents is critical for formulation and in vitro assay development.

Methodology:

-

Solvent Selection: A range of relevant solvents should be tested, including water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and ethanol.

-

Equilibrium Method: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its biological activity and ADME properties. Potentiometric titration is a common method for pKa determination.[5]

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system).

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.[5]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. The shake-flask method is the traditional approach for LogP determination.[6][7][8][9]

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated before the experiment.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Figure 2: Workflow for LogP Determination.

Biological Context and Potential Signaling Pathways

While specific data on the biological activity of this compound is limited, the broader class of 6-substituted purine analogues has been extensively studied, primarily as antimetabolites in cancer therapy.[10][11][12] These compounds often exert their effects by interfering with nucleic acid synthesis.

General Mechanism of Action

Purine analogues can be metabolized into fraudulent nucleotides, which are then incorporated into DNA and RNA. This incorporation can lead to the termination of chain elongation, the introduction of mutations, and the overall disruption of cellular replication and function.[10]

References

- 1. chemscene.com [chemscene.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thinksrs.com [thinksrs.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Purine analogue - Wikipedia [en.wikipedia.org]

biological activity of 6-ethynyl-9H-purine derivatives

An In-depth Technical Guide to the Biological Activity of 6-Ethynyl-9H-Purine Derivatives

Abstract

The purine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and therapeutic agents. The introduction of an ethynyl group at the C6 position of the purine core creates a unique chemical entity, the this compound, which possesses significant potential in drug development. This technical guide details the synthesis, biological activity, and mechanism of action of this compound derivatives, with a primary focus on their role as covalent kinase inhibitors. These compounds leverage the electrophilic nature of the ethynyl group to act as Michael acceptors, forming irreversible covalent bonds with key cysteine residues in target enzymes. This guide summarizes quantitative inhibitory data, provides detailed experimental protocols, and visualizes the key synthetic and biological pathways, serving as a comprehensive resource for researchers and drug development professionals in oncology and kinase inhibitor design.

The this compound Scaffold: A Covalent Approach

The Purine Core: A Foundation for Kinase Inhibition

The purine scaffold is a cornerstone of kinase inhibitor design due to its structural resemblance to adenosine triphosphate (ATP), the natural substrate for kinases. By mimicking the hinge-binding motif of ATP, purine derivatives can achieve high affinity and selectivity for the ATP-binding pocket of specific kinases, which are critical regulators of cellular processes.[1][2] Deregulation of kinase activity is a hallmark of many cancers, making them a major target for therapeutic intervention.[2][3][4][5]

The Ethynyl Group: A Versatile Warhead

The C6-ethynyl group transforms the purine scaffold into a targeted covalent inhibitor. This functional group acts as a Michael acceptor, an electrophilic moiety that can react with nucleophilic residues on a target protein.[6] In the context of kinase inhibition, this allows the purine derivative to form a stable, irreversible covalent bond with a non-catalytic cysteine residue located near the ATP-binding site. This covalent bonding strategy can lead to enhanced potency, prolonged duration of action, and improved efficacy against drug-resistant mutations.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the Sonogashira cross-coupling reaction .[7][8] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this context, a 6-halopurine (typically 6-chloro- or 6-iodopurine) is coupled with a suitable alkyne, such as trimethylsilylacetylene, to yield the desired product. The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be removed in a subsequent step.[8]

References

- 1. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

6-Ethynyl-9H-purine: A Technical Guide to Metabolic Labeling of Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-ethynyl-9H-purine is a synthetic purine nucleoside analog that has emerged as a powerful tool for studying nucleic acid dynamics in living systems. Its unique chemical structure, featuring a terminal alkyne group, allows for its metabolic incorporation into newly synthesized DNA and RNA. This incorporation serves as a bioorthogonal handle, enabling the subsequent detection and isolation of labeled nucleic acids through a highly specific and efficient chemical reaction known as "click chemistry."[1][2][3] This technical guide provides an in-depth overview of the principles, protocols, and applications of this compound in metabolic labeling, offering a valuable resource for researchers in molecular biology, drug development, and related fields.

Purine analogs have a long history in therapeutic applications, particularly in oncology, where they can act as antimetabolites to disrupt nucleic acid synthesis in rapidly dividing cancer cells.[4] The principles underlying these therapeutic applications are harnessed in a different context for metabolic labeling. By introducing a subtly modified yet readily accepted analog like this compound, researchers can tag and track the synthesis, trafficking, and degradation of nucleic acids without significantly perturbing the biological system.

Principle of Metabolic Labeling and Click Chemistry

Metabolic labeling with this compound is a two-step process that couples cellular metabolism with bioorthogonal chemistry.

1. Metabolic Incorporation: When introduced to cells or organisms, this compound is recognized by the cellular machinery involved in purine metabolism and incorporated into the nascent DNA and RNA strands in place of its natural counterpart, adenine. The efficiency of this incorporation can depend on various factors, including cell type, metabolic state, and the concentration of the analog.[5][6]

2. Click Chemistry Detection: The terminal alkyne group on the incorporated this compound serves as a chemical handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This reaction forms a stable triazole linkage with a molecule of choice that carries an azide group. This azide-modified molecule can be a fluorescent dye for imaging, a biotin tag for affinity purification and subsequent omics analysis, or any other desired reporter molecule.[2][7]

Data Presentation: A Comparative Overview of Nucleoside Analogs

While specific quantitative data for this compound is still emerging in the literature, the following table summarizes typical experimental parameters for other commonly used alkyne-modified nucleoside analogs. This information can serve as a valuable starting point for optimizing experiments with this compound.

| Nucleoside Analog | Typical Concentration | Labeling Time | Applications | Key Considerations |

| 5-Ethynyluridine (5-EU) | 100 µM - 1 mM | 1 - 24 hours | RNA synthesis and decay analysis, imaging newly transcribed RNA. | Widely used for RNA labeling, potential for off-target effects at high concentrations.[8][9] |

| 5-Ethynyl-2'-deoxyuridine (EdU) | 10 - 50 µM | 30 minutes - 4 hours | DNA replication and cell proliferation assays. | A well-established alternative to BrdU, less harsh DNA denaturation required for detection. |

| 2'-Ethynyladenosine (2-EA) | 50 - 200 µM | 2 - 8 hours | RNA labeling, particularly for poly(A) tail analysis. | Incorporation efficiency can be lower than pyrimidine analogs. |

| This compound | To be optimized | To be optimized | Potential for labeling both DNA and RNA. | Optimization of concentration and labeling time is crucial to balance labeling efficiency and potential toxicity. |

Experimental Protocols

The following are generalized protocols for metabolic labeling of nucleic acids with this compound and subsequent detection using click chemistry. These should be considered as starting points and may require optimization for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere and grow overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., starting with a range of 10-100 µM).

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium containing this compound.

-

Incubation: Incubate the cells for the desired period (e.g., starting with a time course of 1-8 hours).

-

Washing: After incubation, remove the labeling medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated analog.

-

Cell Fixation and Permeabilization (for imaging):

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash twice with PBS.

-

-

Proceed to Click Chemistry Reaction.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) for Visualization

Note: This protocol is for fluorescence microscopy. For other applications, the azide-containing reporter molecule will vary.

-

Prepare Click Reaction Cocktail: For a single well of a 24-well plate, prepare the following cocktail immediately before use:

-

1x Click-iT® Reaction Buffer (or a self-made buffer containing Tris, NaCl, and CuSO₄)

-

2 µM Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

-

10 mM Sodium Ascorbate (freshly prepared)

-

1 mM Copper(II) Sulfate (CuSO₄)

-

-

Incubation: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20.

-

Counterstaining (Optional): Stain the nuclei with DAPI or Hoechst for 5-10 minutes.

-

Imaging: Wash the cells twice more with PBS and mount the coverslips on microscope slides with an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualizations

Caption: Metabolic incorporation of this compound into nucleic acids.

Caption: General experimental workflow for metabolic labeling and analysis.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Potential Applications in Research and Drug Development

The ability to specifically label and isolate newly synthesized nucleic acids opens up a wide range of applications:

-

Studying Nucleic Acid Dynamics: Researchers can investigate the rates of DNA replication and RNA transcription in different cell types and under various conditions, such as drug treatment or environmental stress.

-

Cell Proliferation Assays: Similar to EdU, this compound can be used to identify and quantify proliferating cells in vitro and in vivo.

-

Mapping Drug Effects: The impact of novel drug candidates on DNA and RNA synthesis can be directly assessed, providing valuable insights into their mechanism of action.

-

Identifying RNA-Binding Proteins: By combining metabolic labeling with crosslinking and affinity purification, it is possible to identify proteins that interact with newly transcribed RNA.

-

High-Throughput Screening: The robust and efficient nature of click chemistry makes this technology amenable to high-throughput screening assays for compounds that modulate nucleic acid metabolism.

Safety and Toxicity Considerations

As with any nucleoside analog, it is important to consider the potential for cytotoxicity. High concentrations or prolonged exposure to this compound could potentially disrupt normal nucleic acid metabolism and lead to cell cycle arrest or apoptosis.[4] It is therefore crucial to perform dose-response and time-course experiments to determine the optimal labeling conditions that provide a sufficient signal without inducing significant cellular toxicity. Standard cytotoxicity assays, such as MTT or trypan blue exclusion assays, should be performed to assess the impact of this compound on cell viability.

Conclusion

This compound represents a valuable addition to the molecular biologist's toolkit for studying the intricate dynamics of nucleic acids. Its ability to be metabolically incorporated into DNA and RNA, coupled with the specificity and efficiency of click chemistry, provides a versatile platform for a wide array of applications in basic research and drug discovery. While further studies are needed to fully characterize its incorporation efficiency and potential off-target effects, the principles and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this powerful nucleoside analog.

References

- 1. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A hitchhiker\'s guide to click-chemistry with nucleic acids | Department of Chemistry [chem.ox.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Selective toxicity of purine deoxynucleosides for human lymphocyte growth and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Benchmarking metabolic RNA labeling techniques for high-throughput single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Ethynyl-Purines: A Technical Guide to Their Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The intersection of purine chemistry and acetylene functionality has given rise to a promising class of molecules known as ethynyl-purine compounds. These derivatives have demonstrated significant potential across various therapeutic areas, primarily by targeting key enzymes and receptors implicated in diseases such as cancer and viral infections. Their unique structural features allow for potent and often selective interactions with biological targets, making them a focal point of contemporary drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of ethynyl-purine compounds, with a focus on their role as kinase inhibitors and receptor modulators.

Discovery and Therapeutic Potential

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like nucleosides and cofactors.[1] The introduction of an ethynyl group (a carbon-carbon triple bond) to this scaffold imparts unique properties, including increased structural rigidity and the ability to form specific interactions within protein binding pockets. This modification has been successfully exploited to develop potent inhibitors of various enzyme families and receptor antagonists.

Ethynyl-purine derivatives have shown significant promise as:

-

Anticancer Agents: By targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs), and other oncogenic kinases like Nek2 and Abl, these compounds can effectively inhibit the proliferation of cancer cells.[2][3][4]

-

Antiviral Compounds: Certain ethynyl-purine nucleosides have demonstrated activity against a range of viruses, including the human immunodeficiency virus (HIV).[5]

-

Adenosine Receptor Antagonists: Modification of the purine core with ethynyl groups has led to the development of selective antagonists for adenosine receptors, which are implicated in various physiological processes and diseases.

Synthesis of Ethynyl-Purine Compounds

The synthesis of ethynyl-purine derivatives typically involves the introduction of the ethynyl moiety onto a pre-existing purine core. Two of the most common and effective methods for achieving this are the Sonogashira coupling and Vorbrüggen glycosylation for nucleoside analogs.

Sonogashira Coupling for 6-Ethynylpurines

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the synthesis of 6-ethynylpurines, a 6-halopurine derivative is reacted with a protected alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Synthesis of 2-Arylamino-6-ethynylpurines [2]

-

Preparation of the 6-chloropurine scaffold: Start with a suitable 2-substituted-6-chloropurine, which can be protected at the N9 position with a group like tetrahydropyranyl (THP) to prevent side reactions.

-

Sonogashira Coupling Reaction:

-

To a solution of the 2-substituted-6-chloro-9-(tetrahydropyranyl)purine in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), add the desired terminal alkyne (e.g., triisopropylsilylacetylene).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) iodide (CuI) co-catalyst.

-

Add a base, typically an amine such as triethylamine or diisopropylethylamine, to neutralize the hydrogen halide formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by thin-layer chromatography or liquid chromatography-mass spectrometry).

-

-

Deprotection:

-

Remove the silyl protecting group from the alkyne using a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Remove the N9-THP protecting group under acidic conditions (e.g., with trifluoroacetic acid in a mixture of 2-propanol and water) to yield the final 6-ethynylpurine derivative.

-

-

Purification: The final product is typically purified by column chromatography on silica gel.

Vorbrüggen Glycosylation for Ethynyl-Purine Nucleosides

For the synthesis of nucleoside analogs, where a sugar moiety is attached to the purine base, the Vorbrüggen glycosylation is a widely used method. This reaction involves the coupling of a silylated purine base with an activated sugar derivative.

Biological Activity and Data

The biological activity of ethynyl-purine compounds is most prominently demonstrated through their inhibition of protein kinases and their interaction with adenosine receptors. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki).

Kinase Inhibition

Many ethynyl-purine derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy.

Table 1: Inhibitory Activity of Selected Ethynyl-Purine Compounds against Kinases

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 2-Arylamino-6-ethynylpurine derivative | Nek2 | 0.15 | [2] |

| 4-((6-ethynyl-7H-purin-2-yl)amino)benzenesulfonamide | Nek2 | 0.14 | [2] |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | Nek2 | 0.06 | [2] |

Anticancer Activity

The kinase inhibitory activity of ethynyl-purines often translates into potent anticancer effects, as demonstrated by their ability to inhibit the growth of various cancer cell lines.

Table 2: Growth Inhibitory Activity of a 6-Ethynylpurine Derivative against Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| SKBR3 | Breast Cancer | 2.2 | [2] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of ethynyl-purine compounds, a series of in vitro assays are employed to determine their biological activity and mechanism of action.

Kinase Inhibition Assay

Kinase inhibition assays are performed to measure the ability of a compound to block the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common method used for this purpose.

Experimental Protocol: CDK2/Cyclin A2 Kinase Assay [6]

-

Reagent Preparation:

-

Prepare the Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.

-

Dilute the CDK2/Cyclin A2 enzyme, the substrate (e.g., a specific peptide or protein), ATP, and the test compound in the Kinase Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µl of the test compound at various concentrations (or 5% DMSO for control) to the wells.

-

Add 2 µl of the diluted CDK2/Cyclin A2 enzyme.

-

Add 2 µl of the substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the ethynyl-purine compound for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 or GI50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Adenosine Receptor Binding Assay

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This is often done using a competitive binding assay with a radiolabeled or fluorescently labeled ligand.

Experimental Protocol: A2A Adenosine Receptor Binding Assay [7][8]

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the human A2A adenosine receptor.

-

Assay Setup:

-

In a 96-well plate, add the cell membranes, a known concentration of a labeled ligand (e.g., a fluorescently labeled A2A antagonist), and the test compound at various concentrations.

-

Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a high concentration of an unlabeled known ligand).

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Detection: Measure the signal from the labeled ligand. For fluorescently labeled ligands, this can be done using a plate reader capable of detecting fluorescence resonance energy transfer (FRET) if a labeled antibody is also used.

-

Data Analysis: The displacement of the labeled ligand by the test compound is used to calculate the inhibitory constant (Ki) of the test compound for the receptor.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of ethynyl-purine compounds stem from their ability to modulate specific signaling pathways that are often dysregulated in disease.

CDK2 Signaling Pathway in Cancer

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition. In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Ethynyl-purine inhibitors of CDK2 can block this activity, leading to cell cycle arrest and apoptosis.

Caption: CDK2 signaling pathway and the inhibitory action of ethynyl-purine compounds.

Abl Kinase Signaling in Chronic Myeloid Leukemia (CML)

The BCR-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of Chronic Myeloid Leukemia (CML). It activates multiple downstream pathways that promote cell proliferation and survival. Ethynyl-purine compounds that inhibit Abl kinase can effectively block these oncogenic signals.

Caption: BCR-Abl signaling in CML and its inhibition by ethynyl-purine compounds.

Adenosine A2A Receptor Signaling

The adenosine A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, initiates a signaling cascade involving cyclic AMP (cAMP). Antagonists of this receptor, including some ethynyl-purine derivatives, can block this signaling.

Caption: Adenosine A2A receptor signaling and its antagonism by ethynyl-purines.

Conclusion and Future Directions

Ethynyl-purine compounds represent a versatile and potent class of molecules with significant therapeutic potential. Their development has been driven by advances in synthetic chemistry, particularly in cross-coupling reactions, and a deeper understanding of the molecular drivers of diseases like cancer. The ability to rationally design and synthesize these compounds to target specific biological molecules with high affinity and selectivity continues to make them an exciting area of research. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing next-generation derivatives with improved efficacy and safety profiles. The in-depth understanding of their synthesis, biological activity, and mechanisms of action, as outlined in this guide, will be crucial for realizing the full therapeutic promise of this important class of compounds.

References

- 1. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. promega.com [promega.com]

- 7. revvity.com [revvity.com]

- 8. reactionbiology.com [reactionbiology.com]

A Comprehensive Review of 6-Substituted Purine Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogues are a cornerstone of medicinal chemistry and drug development, functioning as antimetabolites that mimic naturally occurring purine bases.[1] By interfering with DNA replication and other vital cellular processes, these compounds exhibit a wide range of biological activities.[1][2] Among these, 6-substituted purine analogues have emerged as a particularly versatile class of molecules with significant therapeutic potential. Their structural modifications at the C-6 position of the purine ring have led to the development of potent agents with applications in oncology, immunology, and anti-infective therapies.[2][3][4] This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of key 6-substituted purine analogues, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Synthesis Strategies

The synthesis of 6-substituted purine analogues predominantly begins with a versatile starting material, 6-chloropurine, which is readily available commercially. The chlorine atom at the C-6 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amino, alkoxy, and thioether groups, by reacting 6-chloropurine with the appropriate nucleophiles (amines, alcohols, thiols, etc.).[3][5][6] Further modifications, such as substitutions at the N-9 position, are often carried out to enhance biological activity and selectivity.[6][7]

A general synthetic workflow for the preparation of 6,9-disubstituted purine analogues is depicted below. The process typically involves an initial nucleophilic substitution at the C-6 position, followed by a second substitution or coupling reaction at the N-9 position. For instance, Suzuki coupling reactions with substituted phenylboronic acids are a common method to introduce aryl groups at the C-6 position.[6][8]

Biological Activities and Therapeutic Applications

6-Substituted purine analogues have demonstrated a broad spectrum of biological activities, with oncology being the most extensively explored therapeutic area.

Anticancer Activity

A significant number of 6-substituted purine derivatives exhibit potent cytotoxic activity against various human cancer cell lines.[5][7][9] These compounds often act as antimetabolites, interfering with nucleic acid synthesis and ultimately inducing apoptosis.[1][5] For example, a series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)purines has shown promising in vitro anticancer activity against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells.[6][7] Notably, the substitution at the C-6 position with a 4-phenoxyphenyl group has been identified as a key determinant for anticancer activity.[6][7]

Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[10][11] Purine analogues have emerged as a privileged scaffold for the design of potent kinase inhibitors due to their structural similarity to the ATP molecule, the natural substrate for kinases.[10] Specific 6-substituted purines have been developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), Rho-associated serine/threonine kinases (ROCKs), and Src kinase.[5][10][12] Inhibition of these kinases can disrupt cell cycle progression, cell motility, and invasion, leading to anti-metastatic and pro-apoptotic effects.[5][12]

One notable example involves a newly synthesized 6-substituted piperazine-9-cyclopentyl purine analogue, compound 19, which induces apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase.[5] The inhibition of Src disrupts downstream signaling, affecting key cell cycle regulators like cyclin E, Cdk2, and the retinoblastoma protein (Rb).[5]

Immunostimulatory and Other Activities

Beyond cancer, 6-substituted purines have shown potential as immunostimulatory agents. Certain purinyl alkoxycarbonyl amino acids have been synthesized and evaluated for their ability to stimulate cytotoxic T lymphocytes (CTLs), with some compounds displaying activity comparable to interleukin 2 (IL-2).[13] The nature of the 6-substituent was found to be a critical factor for this activity.[13] Additionally, various derivatives have been investigated for antifungal, antileishmanial, and topoisomerase II inhibitory activities.[4][14][15]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of selected 6-substituted purine analogues against various human cancer cell lines.

Table 1: Cytotoxic Activity of 6-(4-Substituted Phenyl)-9-(tetrahydropyran-2-yl)purines and Related Analogues [6][7]

| Compound | R1 | R2 | IC₅₀ (μM) vs. Huh7 | IC₅₀ (μM) vs. HCT116 | IC₅₀ (μM) vs. MCF7 |

| 5 | -OCH₃ | -THP | 11.2 | >100 | >100 |

| 6 | -Br | -THP | 10.4 | >100 | >100 |

| 9 | -OPh | -THP | 5.4 | 14.2 | 19.8 |

| 14 | -OCH₃ | -H | 13.5 | >100 | >100 |

| 16 | -OPh | -H | 11.4 | 22.1 | 24.5 |

| 30 | -OPh | -SO₂Ph | 12.5 | 22.3 | 25.4 |

| 5-FU | - | - | 28.3 | 2.5 | 1.0 |

| Fludarabine | - | - | 30.2 | 101.4 | 105.7 |

THP: Tetrahydropyran-2-yl; OPh: Phenoxy; 5-FU: 5-Fluorouracil

Table 2: Cytotoxic Activity of 6,8,9-Trisubstituted Purine Analogues [9]

| Compound | R | IC₅₀ (μM) vs. Huh7 | IC₅₀ (μM) vs. HCT116 | IC₅₀ (μM) vs. MCF7 |

| 5 | -H | 17.9 | 24.5 | 20.3 |

| 6 | -F | 14.2 | 20.7 | 18.2 |

| 8 | -OCH₃ | 23.6 | 32.1 | 25.4 |

| 5-FU | - | 30.6 | 3.2 | 1.3 |

| Fludarabine | - | 28.4 | 105.7 | 110.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers in the field.

General Procedure for the Synthesis of 6-(4-Substituted Phenyl)-9-(tetrahydropyran-2-yl)purines[8]

-

Step A: Synthesis of 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine (2)

-

To a solution of 6-chloropurine (1.0 g, 6.5 mmol) in anhydrous THF (50 mL), add 3,4-dihydro-2H-pyran (0.88 g, 10.5 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford compound 2.

-

-

Step B: Suzuki Coupling to Synthesize 6-(4-Substituted Phenyl)-9-(tetrahydropyran-2-yl)purines (3-9) [8]

-

Dissolve 6-chloro-9-(tetrahydropyran-2-yl)-9H-purine (2) (1 mmol) in toluene (5 mL).

-

Add K₂CO₃ (1.5 mmol), the respective 4-substituted phenylboronic acid (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Reflux the mixture for 12 hours under an inert atmosphere.

-

After cooling to room temperature, concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography to yield the final product.

-

In Vitro Cytotoxicity Assay (SRB Assay)[9]

-

Cell Plating:

-

Seed human cancer cells (e.g., Huh7, HCT116, MCF7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and positive controls (e.g., 5-Fluorouracil, Fludarabine).

-

Incubate the plates for 72 hours.

-

-

Cell Fixation and Staining:

-

Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Wash the plates five times with tap water and allow them to air dry.

-

Add 0.057% (w/v) sulforhodamine B (SRB) solution to each well and stain for 30 minutes at room temperature.

-

-

Measurement:

-

Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

-

Dissolve the bound stain by adding 10 mM Tris base solution to each well.

-

Measure the optical density (OD) at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the compound concentration.

-

Conclusion and Future Perspectives

6-Substituted purine analogues represent a highly valuable and versatile scaffold in modern drug discovery. The straightforward and adaptable synthesis, primarily via nucleophilic substitution of 6-chloropurine, allows for the creation of large and diverse chemical libraries. Research has consistently demonstrated their potent biological activities, particularly as anticancer agents and kinase inhibitors. The structure-activity relationship studies have highlighted the critical role of the nature and position of substituents on the purine ring for biological efficacy and selectivity.[6][13]

Future research in this area will likely focus on several key aspects:

-

Development of more selective kinase inhibitors: By targeting specific kinases involved in disease pathways, it may be possible to develop more effective and less toxic therapies.[12][14]

-

Exploration of novel therapeutic areas: While oncology is a major focus, the demonstrated immunostimulatory and anti-infective properties warrant further investigation.[4][13]

-

Combination therapies: Evaluating the synergistic effects of 6-substituted purine analogues with existing chemotherapeutic agents could lead to improved treatment outcomes.

-

Advanced drug delivery systems: Formulating these analogues into novel delivery systems could enhance their bioavailability, target specificity, and overall therapeutic index.

References

- 1. Purine analogue - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some Substituted 6-Phenyl Purine Analogues and Their Biological Evaluation as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 11. researchgate.net [researchgate.net]

- 12. 6-Substituted purines as ROCK inhibitors with anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and activity of 6-substituted purine linker amino acid immunostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Synthesis and biological evaluation of some 6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 6-Ethynyl-9H-Purine in DNA/RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 6-ethynyl-9H-purine and its derivatives in the context of DNA and RNA synthesis. Primarily utilized as a bioorthogonal chemical reporter, this compound, in its nucleoside triphosphate form (6-ethynyl-2'-deoxyadenosine triphosphate or 6-ethynyl-adenosine triphosphate), serves as a substrate for DNA and RNA polymerases. Its incorporation into nascent nucleic acid strands allows for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the visualization and analysis of DNA replication and transcription. This document details the enzymatic incorporation of this modified purine, presents available quantitative data on its interaction with polymerases, outlines experimental protocols for its use, and visualizes the key workflows and metabolic pathways involved.

Introduction

The study of nucleic acid synthesis is fundamental to understanding cellular processes, and the ability to label and track newly synthesized DNA and RNA is a cornerstone of molecular biology research. Traditional methods often rely on nucleotide analogs that can be disruptive to cellular processes or require harsh detection methods. The advent of bioorthogonal chemistry has provided a powerful alternative, allowing for the introduction of chemically inert functional groups into biomolecules that can be specifically and efficiently labeled under physiological conditions.

This compound is a purine analog featuring an ethynyl (alkyne) group at the 6-position. This small, minimally perturbing modification allows its corresponding nucleoside triphosphate to be recognized and incorporated by cellular or viral polymerases during DNA and RNA synthesis. The terminal alkyne then serves as a chemical handle for covalent modification with an azide-bearing reporter molecule (e.g., a fluorophore or biotin) via the highly specific and efficient click reaction. This two-step labeling strategy offers high sensitivity and low background, making this compound a valuable tool for a range of applications, including cell proliferation assays, studies of DNA repair, and the analysis of viral replication.

Mechanism of Action and Role in DNA/RNA Synthesis

The primary role of this compound in the context of nucleic acid synthesis is that of a substrate analog for polymerases. For it to be incorporated into DNA or RNA, it must first be converted into its active nucleoside triphosphate form within the cell or provided as such in in vitro assays.

Cellular Uptake and Metabolism

When introduced to cells, this compound, as a nucleoside (6-ethynyl-2'-deoxyadenosine), is transported into the cell and subsequently phosphorylated by cellular kinases to its mono-, di-, and finally, triphosphate form (6-ethynyl-2'-deoxyadenosine triphosphate, 6-EdA-TP). This metabolic activation is a prerequisite for its recognition by DNA polymerases.

Figure 1. Cellular uptake and metabolic activation of 6-ethynyl-2'-deoxyadenosine.

Enzymatic Incorporation into DNA and RNA

6-EdA-TP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the nascent DNA strand by DNA polymerases. Similarly, the ribonucleoside triphosphate counterpart can be incorporated into RNA by RNA polymerases. The efficiency of this incorporation is dependent on the specific polymerase and the local sequence context. While it is generally well-tolerated by a variety of polymerases, the presence of the ethynyl group can influence the kinetics of incorporation.

It is important to note that 6-ethynyl-2'-deoxyadenosine possesses a 3'-hydroxyl group and therefore does not act as an obligate chain terminator in the same manner as dideoxynucleotides. However, some studies with similar modified nucleosides have shown that it can act as a "translocation-defective" inhibitor, where after incorporation, the polymerase's movement along the template is slowed, effectively leading to a pause or termination of synthesis[1].

Quantitative Data on Polymerase Interaction

While specific kinetic data for the incorporation of 6-ethynyl-2'-deoxyadenosine triphosphate by various polymerases is not extensively published, data from similar alkyne-modified nucleotides can provide valuable insights. The key parameters to consider are the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of binding affinity, and the catalytic rate (kcat), which represents the turnover number. The ratio kcat/Km provides a measure of the catalytic efficiency of the polymerase for the modified nucleotide.

| Nucleotide | Polymerase | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Fidelity (vs. correct dNTP) | Reference |

| dATP (natural) | Klenow Fragment (exo-) | ~5.5 | ~50 | ~9.1 | - | [2] |

| 6-Ethynyl-dATP (proxy) | Various | Data not available | Data not available | Data not available | Data not available | |

| Other Alkyne-dUTP | Vent (exo-) | Variable | Variable | Variable | Variable | [3] |

Experimental Protocols

The use of this compound in studying DNA/RNA synthesis involves two main experimental stages: the enzymatic incorporation of the analog and the subsequent click chemistry labeling.

In Vitro Single-Nucleotide Incorporation Assay

This protocol is designed to measure the kinetic parameters of 6-ethynyl-dATP incorporation by a DNA polymerase.

Materials:

-

Purified DNA polymerase (e.g., Taq, Klenow fragment)

-

Primer-template DNA substrate (primer is 5'-radiolabeled or fluorescently labeled)

-

6-ethynyl-2'-deoxyadenosine triphosphate (6-EdA-TP)

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer specific to the polymerase

-

Quench solution (e.g., formamide with EDTA)

-

Denaturing polyacrylamide gel

Methodology:

-

Reaction Setup: Prepare a series of reactions containing the DNA polymerase, primer-template DNA, and reaction buffer.

-

Initiation: Initiate the reaction by adding varying concentrations of either 6-EdA-TP or dATP (for comparison).

-

Time Course: At specific time points, quench the reactions to stop the incorporation.

-

Analysis: Separate the products by denaturing polyacrylamide gel electrophoresis and visualize the labeled primer and extended products.

-

Quantification: Quantify the amount of extended product at each time point and substrate concentration.

-

Data Fitting: Fit the data to the Michaelis-Menten equation to determine Km and kcat.

Figure 2. Workflow for in vitro single-nucleotide incorporation assay.

Click Chemistry Labeling of Incorporated 6-Ethynyl-Purine

This protocol describes the labeling of DNA containing incorporated 6-ethynyl-purine with an azide-functionalized fluorescent dye.

Materials:

-

DNA containing incorporated 6-ethynyl-purine

-

Azide-functionalized fluorescent dye (e.g., Azide-Alexa Fluor 488)

-

Copper(II) sulfate (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS)

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, combine the DNA, azide-dye, CuSO₄, and THPTA in the reaction buffer.

-

Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate.

-

Incubation: Incubate the reaction at room temperature, protected from light.

-

Purification: Purify the labeled DNA from excess reagents using a suitable method (e.g., ethanol precipitation or a spin column).

-

Analysis: The labeled DNA can now be visualized and analyzed using fluorescence-based techniques.[2][4][5][6]

Figure 3. Workflow for click chemistry labeling of alkyne-modified DNA.

Signaling Pathways

Currently, there is no substantial evidence to suggest that this compound directly or actively participates in or modulates specific cellular signaling pathways. Its primary and well-documented role is that of a bioorthogonal chemical reporter that is passively incorporated into DNA or RNA. The subsequent analysis of the labeled nucleic acids can, however, provide insights into signaling pathways that regulate DNA synthesis and cell proliferation. For example, by labeling nascent DNA in response to a specific stimulus, one can indirectly study the signaling cascades that lead to cell cycle progression.

Applications in Research and Drug Development

The ability to label newly synthesized DNA and RNA with high specificity and sensitivity has made this compound and its analogs valuable tools in several areas:

-

Cell Proliferation Assays: As a non-radioactive alternative to ³H-thymidine and a less harsh alternative to BrdU, 6-ethynyl-2'-deoxyadenosine is widely used to measure cell proliferation in culture and in vivo.

-

DNA Repair Studies: By pulse-labeling DNA, researchers can track the synthesis of new DNA during repair processes.

-

Virology: The replication of viral genomes can be monitored by the incorporation of 6-ethynyl-purine analogs, providing a means to screen for antiviral compounds that inhibit viral polymerases.

-

High-Throughput Screening: The robust and simple detection method makes it suitable for high-throughput screening of compounds that affect DNA synthesis.

Conclusion

This compound is a powerful tool for the study of DNA and RNA synthesis. Its role is not as a modulator of the synthesis process itself, but as a bioorthogonal substrate that, once incorporated, allows for the precise and sensitive labeling of nascent nucleic acid chains. This technical guide has outlined the mechanism of its use, provided a framework for its experimental application, and highlighted its importance in modern molecular biology research and drug development. Further studies providing detailed kinetic data for its incorporation by a wider range of polymerases will continue to refine our understanding and expand the applications of this versatile chemical probe.

References

- 1. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Comparative kinetics of nucleotide analog incorporation by vent DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. interchim.fr [interchim.fr]

- 6. Nucleotidyl transferase assisted DNA labeling with different click chemistries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-ethynyl-9H-purine in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-ethynyl-9H-purine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This powerful ligation technique enables the efficient synthesis of novel purine derivatives with broad applications in drug discovery and chemical biology, particularly in the development of kinase inhibitors.

Introduction

This compound is a versatile building block that contains a terminal alkyne group, making it an ideal substrate for CuAAC reactions. This reaction allows for the covalent linkage of the purine scaffold to a wide variety of azide-containing molecules, leading to the formation of stable 1,4-disubstituted 1,2,3-triazole products. The resulting 6-(1,2,3-triazol-4-yl)-9H-purine derivatives are of significant interest due to their structural similarity to endogenous purines, which allows them to interact with a range of biological targets. Notably, these compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes often dysregulated in cancer.[1][2]

Applications in Drug Discovery

The primary application of this compound in a drug discovery context is the synthesis of libraries of potential therapeutic agents. The modular nature of the click reaction allows for the rapid generation of diverse structures by varying the azide coupling partner. This approach is particularly valuable in structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

A key area of interest is the development of kinase inhibitors. The purine core mimics the adenine of ATP, the natural substrate for kinases. By attaching various substituents via the triazole linker, it is possible to target specific features of the ATP-binding pocket of different kinases, leading to selective inhibition. Several studies have highlighted the potential of 6-substituted purine derivatives as potent and selective CDK inhibitors.[1][2]

Data Presentation

The following table summarizes representative quantitative data for a typical CuAAC reaction between this compound and benzyl azide. Please note that these are illustrative values based on general click chemistry protocols and may vary depending on the specific reaction conditions and substrates used.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 equiv |

| Benzyl Azide | 1.1 equiv |

| Catalyst System | |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 0.1 equiv |

| Sodium Ascorbate | 0.2 equiv |

| Solvent | t-Butanol/Water (1:1) |

| Reaction Time | 12 hours |

| Temperature | Room Temperature |

| Yield of 6-(1-benzyl-1H-1,2,3-triazol-4-yl)-9H-purine | >90% (typical) |

| ¹H NMR (DMSO-d₆, 400 MHz) of product | δ 13.5 (br s, 1H, NH), 8.85 (s, 1H, triazole-H), 8.70 (s, 1H, purine-H), 8.55 (s, 1H, purine-H), 7.40-7.30 (m, 5H, Ar-H), 5.70 (s, 2H, CH₂) |

| Mass Spectrometry (ESI+) of product | m/z calculated for C₁₄H₁₂N₇ [M+H]⁺: 278.1154; found: 278.1152 |

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the reaction of this compound with an organic azide.

Materials:

-

This compound

-

Azide derivative (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

-

Add the azide derivative (1.1 equiv) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Note: For bioconjugation applications, water-soluble ligands such as THPTA or TBTA can be used to stabilize the copper(I) catalyst and prevent damage to biomolecules.[3]

Mandatory Visualizations

Reaction Workflow

Caption: General workflow for the synthesis of 6-(1,2,3-triazol-4-yl)-9H-purine derivatives.

Mechanism of CuAAC

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Signaling Pathway Inhibition

Caption: Inhibition of the cell cycle by 6-(triazolyl)purine CDK inhibitors.

References

Protocol for Labeling Cellular DNA with 6-ethynyl-9H-purine: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the metabolic labeling of cellular DNA using the purine analog 6-ethynyl-9H-purine. While this compound is a commercially available compound, detailed and validated protocols for its specific use in cellular DNA labeling are not yet widely established in scientific literature. Therefore, this document presents a generalized protocol adapted from established methodologies for similar alkyne-modified nucleoside analogs, such as 5-ethynyl-2'-deoxyuridine (EdU) and 7-deaza-7-ethynyl-2'-deoxyadenosine (EdA). These application notes offer a starting point for researchers to develop and optimize their own specific protocols for incorporating this compound into newly synthesized DNA, followed by fluorescent detection via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".

Introduction

The study of DNA replication and cell proliferation is fundamental to various fields of biological research, including cancer biology, developmental biology, and toxicology. Metabolic labeling of nascent DNA with nucleoside analogs that can be detected with high sensitivity and specificity has become an invaluable tool. While pyrimidine analogs like EdU are widely used, the availability of purine analogs such as this compound offers an alternative approach to study DNA synthesis. Purine analogs are of particular interest in studies of purine metabolism and its role in diseases like cancer.[1][2][3]

This compound contains a terminal alkyne group, a bioorthogonal handle that allows for its covalent ligation to an azide-containing fluorescent probe via a highly efficient and specific click reaction.[4][5] This method avoids the harsh DNA denaturation steps required for the detection of other analogs like bromodeoxyuridine (BrdU), thus better preserving cell morphology and antigenicity for multiparametric analysis.[1][6]

This document provides a detailed, albeit generalized, protocol for the labeling of cellular DNA with this compound, covering the metabolic incorporation and subsequent click chemistry-based detection. It also includes diagrams of the proposed metabolic pathway and experimental workflow, a template for comparative data analysis, and a troubleshooting guide.

Principle of the Method

The labeling and detection of cellular DNA using this compound is a two-step process:

-

Metabolic Incorporation: Cells are incubated with this compound. It is presumed that the purine base is taken up by the cells and enters the purine salvage pathway, where it is converted into the corresponding deoxyribonucleoside triphosphate. This modified nucleotide then competes with the natural purine deoxyribonucleotides for incorporation into newly synthesized DNA by cellular DNA polymerases during S-phase of the cell cycle.

-

Click Chemistry Detection: After incorporation, the cells are fixed and permeabilized. The terminal alkyne group on the incorporated this compound is then detected by a copper(I)-catalyzed cycloaddition reaction with a fluorescently labeled azide. The resulting stable triazole linkage allows for the visualization of the newly synthesized DNA using fluorescence microscopy or flow cytometry.

Proposed Metabolic Pathway

The precise metabolic fate of this compound within the cell has not been explicitly detailed in the literature. However, it is hypothesized to enter the purine salvage pathway, a crucial route for recycling purine bases.[7][8][9] In this pathway, the purine base is converted to a nucleotide, which is then phosphorylated to the triphosphate form before being incorporated into DNA.

Caption: Proposed metabolic incorporation of this compound via the purine salvage pathway.

Experimental Workflow

The overall experimental process involves cell culture, incubation with the purine analog, cell harvesting, fixation, permeabilization, the click reaction, and finally, analysis.

Caption: A generalized workflow for labeling cellular DNA with this compound.

Materials and Reagents

-

Cell Line: A proliferating mammalian cell line of interest.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

This compound: Commercially available from various chemical suppliers. Prepare a stock solution (e.g., 10 mM in DMSO).

-

Fluorescent Azide: e.g., Alexa Fluor™ 488 Azide, Alexa Fluor™ 594 Azide, etc. Prepare a stock solution (e.g., 2 mM in DMSO).

-

Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.

-

Reducing Agent: L-ascorbic acid or sodium ascorbate. Prepare a fresh 1 M stock solution in water immediately before use.

-

Copper Ligand (optional but recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). Prepare a 50 mM stock solution.

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

-

Permeabilization Buffer: 0.5% Triton™ X-100 in PBS.

-

Wash Buffer: 1% BSA in PBS.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Nuclear Counterstain (optional): DAPI or Hoechst 33342.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.

Protocol 1: Metabolic Labeling of Adherent Cells

-

Cell Seeding: Seed adherent cells on coverslips in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Labeling: Add this compound to the culture medium to a final concentration of 1-20 µM. The optimal concentration and incubation time (typically 1-24 hours) must be determined empirically.

-

Washing: After incubation, remove the labeling medium and wash the cells twice with PBS.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

-

439 µL PBS

-

10 µL of 50 mM Copper Ligand (optional)

-

20 µL of 100 mM CuSO₄

-

1 µL of 2 mM Fluorescent Azide

-

30 µL of 1 M Sodium Ascorbate (add last to initiate the reaction)

-

-

Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing: Wash the cells three times with Wash Buffer.

-

Counterstaining (optional): Incubate the cells with a nuclear counterstain like DAPI or Hoechst 33342 according to the manufacturer's instructions.

-

Washing: Wash the cells twice with PBS.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Protocol 2: Metabolic Labeling of Suspension Cells for Flow Cytometry

-

Cell Culture: Culture suspension cells in a flask to the desired density, ensuring they are in the logarithmic growth phase.

-

Labeling: Add this compound to the culture medium to a final concentration of 1-20 µM. Incubate for the desired period (1-24 hours).

-

Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with 1% BSA in PBS.

-

Fixation: Resuspend the cell pellet in 100 µL of 4% PFA in PBS and incubate for 15 minutes at room temperature.

-

Washing: Add 1 mL of 1% BSA in PBS and centrifuge. Discard the supernatant.

-